molecular formula C21H23N3O5 B5795213 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B5795213
M. Wt: 397.4 g/mol
InChI Key: JSAAQWOISODRSA-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted with an ethyl group at position 3 and dimethoxy groups at positions 6 and 5. Quinazoline-dione derivatives are widely studied for their anticonvulsant, anticancer, and anti-inflammatory properties, often attributed to their ability to modulate enzyme activity or receptor binding .

Properties

IUPAC Name

2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-5-23-20(26)14-10-17(28-3)18(29-4)11-16(14)24(21(23)27)12-19(25)22-15-9-7-6-8-13(15)2/h6-11H,5,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAAQWOISODRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC=CC=C3C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with suitable reagents.

    Introduction of Substituents: The ethyl, methoxy, and acetamide groups are introduced through various substitution reactions.

    Final Coupling: The final step involves coupling the quinazolinone core with the 2-methylphenyl acetamide moiety under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone core.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure R1 (Quinazoline Substituent) R2 (Acetamide Substituent) Key Properties/Activities Reference
2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide Quinazoline-2,4-dione 3-ethyl; 6,7-dimethoxy 2-methylphenyl High lipophilicity (ethyl group); electron-donating dimethoxy groups may enhance stability. N/A
2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide Quinazoline-2,4-dione 3-cyclohexyl; 6,7-dimethoxy 2-methylphenyl Increased steric bulk (cyclohexyl vs. ethyl) may reduce metabolic clearance.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione Unsubstituted 2,4-dichlorophenylmethyl Anticonvulsant activity reported; dichlorophenyl group enhances electrophilic reactivity.
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide Quinazoline-2,4-dione 3-(oxadiazole-phenylmethyl) 2-methoxyphenyl Oxadiazole moiety improves binding affinity to target receptors (e.g., kinases).
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazol-3-one N/A 3,4-dichlorophenyl Structural similarity to benzylpenicillin; hydrogen bonding drives crystallinity.

Key Observations:

Substituent Effects on Bioactivity :

  • The ethyl group in the target compound balances lipophilicity and steric hindrance, whereas the cyclohexyl analog () may exhibit prolonged half-life due to reduced metabolism .
  • Dichlorophenyl () and oxadiazole () groups introduce electronegative or aromatic heterocyclic motifs, enhancing receptor-binding specificity .

Spectroscopic and Physicochemical Properties :

  • IR and HRMS data for triazole-containing analogs () highlight distinct carbonyl (C=O, ~1678 cm⁻¹) and aromatic (C=C, ~1606 cm⁻¹) absorption bands, which are critical for structural validation .
  • The target compound’s dimethoxy groups likely increase solubility in polar solvents compared to chloro-substituted derivatives .

Synthetic Routes :

  • Quinazoline-dione derivatives are typically synthesized via cycloaddition () or condensation reactions (). The target compound may follow similar pathways, with ethyl and dimethoxy groups introduced during ring functionalization .

Biological Activity

The compound 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a derivative of quinazoline that has garnered attention for its potential biological activities , particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H21N3O5
Molecular Weight383.4 g/mol
LogP2.6334
Polar Surface Area69.673 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Synthesis and Derivatives

The synthesis of this compound involves the condensation of a quinazoline derivative with an acetamide. The starting material is typically a 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione , which is transformed into various derivatives by modifying the amine component. This synthetic route has been explored in studies focusing on the biological activity of quinazoline derivatives.

Anticancer Activity

Research indicates that compounds containing a quinazoline structure exhibit significant anticancer properties. A study investigated the cytotoxic effects of several derivatives against human cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The results showed that certain derivatives demonstrated moderate cytotoxicity with IC50 values ranging from 100 to 400 µM . Specifically, the tested compound exhibited limited toxicity towards K562 and HeLa cells, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been a focus of research. The compound was tested against various Gram-positive and Gram-negative bacteria as well as yeasts. The findings indicated that certain derivatives exhibited notable antimicrobial activity, although the specific effectiveness of This compound was not extensively detailed in available literature .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cytotoxicity Study : A systematic study evaluated multiple derivatives for their cytotoxic effects using the MTT assay. The results indicated that while some compounds were effective against cancer cells, they also displayed limited toxicity to normal cells, which is crucial for therapeutic applications .
  • Antibacterial Screening : Another study focused on testing the antimicrobial properties against a range of pathogens. The results suggested that modifications in the structure significantly influenced the antibacterial activity, indicating a structure-activity relationship that could guide future syntheses .

Q & A

Q. Table 1: Key Synthetic Parameters for Quinazolinone Derivatives

StepConditionsYield (%)Purity (%)Reference
CyclizationDMF, 80°C, 12 h7590
Amide CouplingDCM, EDC/HOBt, rt, 6 h8295
PurificationSilica gel chromatography (EtOAc)98

Q. Table 2: Biological Activity Trends in Quinazolinone Analogs

SubstituentCOX-2 IC50 (µM)MIC (µg/mL, S. aureus)Reference
3-Ethyl, 6,7-diOMe0.4516
3-Cyclohexyl, 6-OMe1.232
3-Methyloxadiazole0.788

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